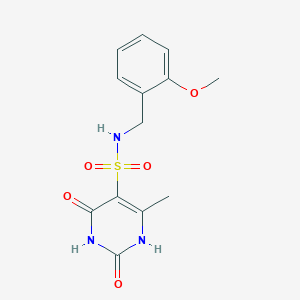![molecular formula C19H18FN3O4 B11299679 N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide](/img/structure/B11299679.png)
N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide is a compound that belongs to the class of 1,2,4-oxadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of both ethoxyphenyl and fluorophenoxy groups in the structure enhances its chemical properties, making it a compound of interest in various scientific research fields.
Méthodes De Préparation
The synthesis of N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by the cyclization of appropriate nitrile oxides with amidoximes under suitable conditions.
Introduction of the ethoxyphenyl group: This step involves the reaction of the oxadiazole intermediate with 4-ethoxyphenyl derivatives.
Attachment of the fluorophenoxy group: The final step involves the reaction of the intermediate with 4-fluorophenoxy derivatives under suitable conditions.
Industrial production methods for this compound would involve optimizing these synthetic routes to ensure high yield and purity, often using catalysts and specific reaction conditions to enhance the efficiency of the process .
Analyse Des Réactions Chimiques
N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the oxadiazole ring or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anti-infective agent, showing activity against various bacterial and viral strains.
Agricultural Chemistry: The compound exhibits pesticidal properties and has been evaluated for its effectiveness against plant pathogens.
Material Science: Due to its unique chemical structure, it can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with various enzymes and receptors, inhibiting their activity and leading to the desired biological effects. The ethoxyphenyl and fluorophenoxy groups enhance the compound’s binding affinity and specificity towards these targets, making it a potent agent in its respective applications .
Comparaison Avec Des Composés Similaires
N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide can be compared with other 1,2,4-oxadiazole derivatives, such as:
- N-(4-ethoxyphenyl)-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide
- N-(2-ethoxyphenyl)-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide
These compounds share similar core structures but differ in their substituents, which can significantly affect their chemical properties and biological activities. The presence of the fluorophenoxy group in this compound makes it unique, potentially offering enhanced activity and specificity in its applications .
Propriétés
Formule moléculaire |
C19H18FN3O4 |
|---|---|
Poids moléculaire |
371.4 g/mol |
Nom IUPAC |
N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide |
InChI |
InChI=1S/C19H18FN3O4/c1-3-25-15-8-4-13(5-9-15)18-22-19(23-27-18)21-17(24)12(2)26-16-10-6-14(20)7-11-16/h4-12H,3H2,1-2H3,(H,21,23,24) |
Clé InChI |
JAMPWHFLADGYQE-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)C2=NC(=NO2)NC(=O)C(C)OC3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,5-dimethylphenyl)-2-[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]acetamide](/img/structure/B11299601.png)
![N-(4-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(2-methylbenzyl)acetamide](/img/structure/B11299606.png)
![2-Acetyl-4-methylphenyl 5-chloro-2-[(2-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11299607.png)
![2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11299611.png)
![N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2-fluorophenoxy)propanamide](/img/structure/B11299613.png)
![2-(benzylamino)-8-methyl-4-(4-methylphenyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11299628.png)
![N-propyl-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide](/img/structure/B11299634.png)
![2-(2-chlorophenoxy)-N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B11299641.png)
![N-(5-chloro-2-methylphenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B11299647.png)
![2-[(4-fluorophenoxy)methyl]-4,6-dimethyl-1H-benzimidazole](/img/structure/B11299659.png)

![N-cyclopropyl-2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11299663.png)
![N-(5-chloro-2-methoxyphenyl)-2-[2-(4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide](/img/structure/B11299671.png)
![2-(2,4-dichlorophenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B11299673.png)
